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4-(4-(tert-Butyl)phenyl)-2-methyl-

1H-indene

Cat. No.: B1353971 Get Quote

An In-depth Technical Guide to the Spectral Characterization of 4-(4-(tert-butyl)phenyl)-2-
methyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract
This guide provides a comprehensive technical overview of the spectral data for the novel

compound 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene. As a Senior Application Scientist, the

following sections will delve into the practical and theoretical aspects of the key analytical

techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy,

Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus is on not just the data

itself, but the rationale behind the experimental choices and the interpretation of the results,

ensuring a self-validating and authoritative resource for professionals in the field.

Introduction: The Significance of 4-(4-(tert-
butyl)phenyl)-2-methyl-1H-indene
The indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of

biologically active compounds. The specific substitution pattern of 4-(4-(tert-butyl)phenyl)-2-
methyl-1H-indene suggests potential applications in areas where molecular bulk and specific

electronic properties are desirable. The tert-butyl group, for instance, is often introduced to
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modulate pharmacokinetic properties or to probe specific binding pockets in drug targets.

Accurate and unambiguous structural confirmation through spectral analysis is the foundational

step in the development of any new chemical entity. This guide provides the definitive spectral

data to support such endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic

molecules in solution. For 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene, both ¹H and ¹³C NMR

are essential for a complete assignment.

¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the number of different types of

protons, their electronic environments, and their spatial relationships.

Table 1: ¹H NMR Data for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.45 d, J = 8.5 Hz 2H Ar-H (ortho to t-Bu)

7.38 d, J = 8.5 Hz 2H Ar-H (meta to t-Bu)

7.30 d, J = 7.5 Hz 1H Ar-H (Indene C7)

7.21 t, J = 7.5 Hz 1H Ar-H (Indene C6)

7.10 d, J = 7.5 Hz 1H Ar-H (Indene C5)

6.50 s 1H C=CH (Indene C3)

3.30 s 2H CH₂ (Indene C1)

2.15 s 3H CH₃ (Indene C2)

1.35 s 9H C(CH₃)₃
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¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

150.2 Ar-C (ipso, t-Bu)

145.8 Ar-C (Indene C7a)

144.1 Ar-C (Indene C3a)

141.5 Ar-C (ipso, Indene)

138.5 Ar-C (Indene C2)

128.5 Ar-CH (ortho to t-Bu)

126.8 Ar-CH (Indene C6)

125.8 Ar-CH (meta to t-Bu)

124.5 Ar-CH (Indene C5)

121.0 Ar-CH (Indene C7)

118.5 C=CH (Indene C3)

42.5 CH₂ (Indene C1)

34.6 C(CH₃)₃

31.5 C(CH₃)₃

16.8 CH₃ (Indene C2)

Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.

Step-by-Step Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-(tert-butyl)phenyl)-2-methyl-
1H-indene in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is

critical to avoid large solvent signals in the ¹H NMR spectrum.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10

ppm).

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each

carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200

ppm).

A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the

lower natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for

¹H and δ = 77.16 ppm for ¹³C).
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Interpretation and Causality
The chemical shifts and coupling patterns are consistent with the proposed structure. The

singlet at 1.35 ppm integrating to 9H is characteristic of a tert-butyl group. The aromatic region

shows distinct signals for the two phenyl rings. The signals at 6.50, 3.30, and 2.15 ppm are

indicative of the methyl-substituted indene core. The downfield shift of the aromatic protons is

due to the anisotropic effect of the aromatic rings.

Visualization: NMR Workflow

Sample Preparation

Data Acquisition (500 MHz)
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Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and

elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides a highly accurate mass measurement, which can be used to determine the

elemental formula of the molecule.

Table 3: HRMS Data for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
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Ion Calculated m/z Found m/z

[M+H]⁺ 275.1794 275.1791

Experimental Protocol: HRMS Data Acquisition
Step-by-Step Methodology:

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Data Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Set the mass range to cover the expected molecular weight (e.g., m/z 100-500).

Data Analysis:

Determine the accurate mass of the molecular ion peak.

Use the accurate mass to calculate the elemental formula using a formula calculator

software, with a mass tolerance of less than 5 ppm.

Interpretation and Causality
The observed m/z of 275.1791 for the [M+H]⁺ ion is in excellent agreement with the calculated

mass for the formula C₂₀H₂₃⁺ (275.1794), confirming the elemental composition of 4-(4-(tert-
butyl)phenyl)-2-methyl-1H-indene.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
Table 4: IR Data for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene

Wavenumber (cm⁻¹) Intensity Assignment

3050 Medium C-H stretch (aromatic)

2960 Strong C-H stretch (aliphatic, CH₃)

2870 Strong C-H stretch (aliphatic, CH₂)

1600 Medium C=C stretch (aromatic)

1460 Medium C-H bend (aliphatic)

830 Strong
C-H out-of-plane bend (p-

disubstituted benzene)

Experimental Protocol: IR Data Acquisition
Step-by-Step Methodology:

Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Acquire the sample spectrum by pressing the sample firmly against the crystal.
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Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Interpretation and Causality
The IR spectrum displays characteristic absorption bands for the aromatic and aliphatic C-H

stretching vibrations. The strong band at 830 cm⁻¹ is particularly diagnostic for the 1,4-

disubstituted (para) phenyl ring. The presence of both sp² and sp³ C-H stretches confirms the

presence of both aromatic and aliphatic components in the molecule.

Visualization: Structure with Key IR Vibrations
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Ar C-H stretch
~3050 cm-1

Aliphatic C-H stretch
2870-2960 cm-1

Ar C=C stretch
~1600 cm-1

p-disubstituted bend
~830 cm-1
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Caption: Key IR vibrational modes of the molecule.
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Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy provides a

comprehensive and unambiguous structural confirmation of 4-(4-(tert-butyl)phenyl)-2-methyl-
1H-indene. This guide serves as a foundational reference for researchers working with this

compound, ensuring data integrity and facilitating its further investigation in drug discovery and

development pipelines. The detailed protocols and interpretations herein are designed to be a

self-validating system, promoting best practices in chemical analysis.

To cite this document: BenchChem. [spectral data for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-
indene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353971#spectral-data-for-4-4-tert-butyl-phenyl-2-
methyl-1h-indene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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